LY334370
説明
Conceptual Basis for Selective 5-HT1F Receptor Agonism in Migraine Therapy
The identification of the 5-HT1F receptor, and the observation that sumatriptan (B127528) exhibits high affinity for this subtype, ignited interest in developing selective 5-HT1F receptor agonists as a new class of antimigraine drugs wikipedia.org. These receptors are strategically located within the trigeminal nucleus and trigeminal ganglia, key components of the trigeminovascular system involved in migraine pain transmission wikipedia.org.
LY 334370, a compound developed by Eli Lilly and Company, emerged as a potent and selective 5-HT1F receptor agonist wikipedia.orgwikipedia.org. Its selectivity profile demonstrates a high affinity for the 5-HT1F receptor (Ki value of 1.87 nM), with significantly lower affinities for other 5-HT receptor subtypes, as shown in the table below wikipedia.org:
| Receptor Subtype | Ki Value (nM) |
| 5-HT1F | 1.87 |
| 5-HT1A | 16.4 |
| 5-HT1E | 176 |
| 5-HT1B | 189 |
| 5-HT1D | 281 |
| 5-HT2B | 1280 |
| 5-HT2A | 1530 |
| 5-HT7 | 1550 |
| 5-HT4 | > 100 (IC50) |
| 5-HT6 | > 3000 (IC50) |
| 5-HT2C | 3250 (IC50) |
The conceptual basis for 5-HT1F receptor agonism in migraine therapy centers on its ability to inhibit neurogenic plasma protein extravasation in the dura mater, a process implicated in migraine pain, without causing vasoconstriction guidetopharmacology.orgprobes-drugs.orgwikipedia.orgmims.com. Unlike 5-HT1B receptor activation, activation of 5-HT1F receptors does not appear to lead to vasoconstriction, thus addressing a major limitation of conventional triptans wikipedia.orgwikipedia.org. Furthermore, LY 334370 is believed to exert its antimigraine effects through a central mechanism, specifically by inhibiting the nociceptive firing of second-order neurons within the trigeminal nucleus caudalis guidetopharmacology.org. It has also been hypothesized that 5-HT1F receptors are situated on glutamate-containing neurons, and their activation may inhibit glutamate (B1630785) release, a neurotransmitter thought to play a role in migraine mims.com.
Preclinical studies demonstrated that LY 334370 was effective in animal models of migraine, including blocking neurogenic dural inflammation in guinea pigs wikipedia.orgwikipedia.orgmims.compharmakb.com. These findings provided strong support for its progression to clinical trials.
In a randomized, double-blind, placebo-controlled phase II clinical trial involving 99 outpatients with moderate to severe migraine headaches, LY 334370 showed significant efficacy mims.com. The trial evaluated the proportions of patients achieving various endpoints at 2 hours post-dose for different oral doses of LY 334370 (20 mg, 60 mg, and 200 mg) compared to placebo.
The following table summarizes key efficacy findings from the Phase II clinical trial wikipedia.orgmims.com:
| Endpoint (at 2 hours) | Placebo (n=26) | LY 334370 20 mg (n=22) | LY 334370 60 mg (n=30) | LY 334370 200 mg (n=21) |
| Sustained Response | 8% (2 of 26) | 14% (3 of 22) | 37% (11 of 30) | 52% (11 of 21) |
| Response | 19% (5 of 26) | 18% (4 of 22) | 50% (15 of 30) | 71% (15 of 21) |
| Pain-Free | 4% (1 of 26) | 0% (0 of 22) | 27% (8 of 30) | 38% (8 of 21) |
| Sustained Pain-Free | 4% (1 of 26) | 0% (0 of 22) | 23% (7 of 30) | 33% (7 of 21) |
The Number Needed to Treat (NNT) to achieve 2 pain-free hours post-dose with 60 mg and 200 mg of LY 334370 was 4.5 and 3.1, respectively. For comparison, the NNTs for oral sumatriptan 100 mg and rizatriptan (B1679398) 10 mg for the same endpoint were calculated to be 4.7 and 3.1, respectively wikipedia.org. While LY 334370 demonstrated efficacy in acute migraine, its further development was unfortunately halted due to toxicity observed in animals, specifically liver toxicity in beagle dogs probes-drugs.orgwikipedia.orgwikipedia.orgmims.com. It is important to note that liver enzyme derangement was not reported as a side effect in the human phase II clinical trial, and this animal toxicity was not detected in other species, suggesting it might not be a drug class effect mims.com. In phase I studies, LY 334370 was generally well tolerated, with some patients reporting weakness, somnolence, and dizziness, but no cardiovascular effects were observed wikipedia.orgmims.com.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
4-fluoro-N-[3-(1-methylpiperidin-4-yl)-1H-indol-5-yl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O/c1-25-10-8-14(9-11-25)19-13-23-20-7-6-17(12-18(19)20)24-21(26)15-2-4-16(22)5-3-15/h2-7,12-14,23H,8-11H2,1H3,(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMJLMDBRQXOOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)C2=CNC3=C2C=C(C=C3)NC(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415518 | |
| Record name | LY 334370 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182563-08-2 | |
| Record name | 4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182563-08-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | LY-334370 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182563082 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LY 334370 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415518 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LY-334370 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5Q7I1WL2UY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Pharmacology of Ly 334370: a Selective 5 Ht1f Receptor Agonist
Receptor Binding Profile and Selectivity of LY 334370
LY 334370 is characterized by its potent and selective binding to the 5-HT1F receptor, demonstrating a favorable affinity profile compared to other serotonin (B10506) receptor subtypes.
High Affinity for 5-HT1F Receptors
LY 334370 exhibits high affinity for the 5-HT1F receptor. Its reported K_i value for the 5-HT1F receptor is 1.87 nM wikipedia.org, with another source indicating a K_i of 1.6 nM wikipedia.org. Furthermore, a dissociation constant (K_d) of 0.446 nM has been reported for its binding to the human 5-HT1F receptor wikipedia.orgtocris.comfishersci.cawikipedia.org.
Comparative Affinities for Other 5-HT Receptor Subtypes
The selectivity of LY 334370 is evident when comparing its affinity for the 5-HT1F receptor to that of other 5-HT receptor subtypes. As shown in Table 1, LY 334370 demonstrates significantly lower affinities for other receptors, highlighting its specificity. For instance, it possesses approximately 100-fold higher affinity for 5-HT1F receptors compared to 5-HT1B receptors mims.comwikipedia.orgmims.com.
Table 1: Binding Affinities (K_i Values) of LY 334370 for Various 5-HT Receptor Subtypes
| Receptor Subtype | K_i Value (nM) |
| 5-HT1F | 1.87 wikipedia.org |
| 5-HT1A | 16.4 wikipedia.org |
| 5-HT1B | 189 wikipedia.org |
| 5-HT1D | 281 wikipedia.org |
| 5-HT1E | 176 wikipedia.org |
| 5-HT4 | >100 (IC50) wikipedia.org |
| 5-HT2A | 1530 wikipedia.org |
| 5-HT2B | 1280 wikipedia.org |
| 5-HT2C | 3250 wikipedia.org |
| 5-HT6 | >3000 (IC50) wikipedia.org |
| 5-HT7 | 1550 wikipedia.org |
Pharmacological Characterization of LY 334370 as a Selective Agonist
LY 334370 is consistently characterized as a selective 5-HT1F receptor agonist wikipedia.orgwikipedia.orgtocris.comfishersci.cawikipedia.orgwikipedia.orgtocris.comwikidata.orgciteab.com. This compound has been noted for its anti-migraine effects in preclinical studies wikipedia.orgtocris.comfishersci.cawikipedia.orgciteab.com. Research indicates that LY 334370 can inhibit the expression of early activated gene (Fos protein) in nociceptive neurons within the rat brainstem, which is induced by trigeminal stimulation wikipedia.orgfishersci.at. Additionally, it has been shown to reduce the neuronal firing rates of trigeminal nucleus caudalis (TNC) neurons in response to dural stimuli wikipedia.org. LY 334370 is structurally related to lasmiditan (B1674530), another selective 5-HT1F agonist, and is frequently utilized as a research tool tocris.com.
Pharmacodynamic Mechanisms Related to 5-HT1F Receptor Activation by LY 334370
The pharmacological actions of LY 334370 are mediated through its interaction with 5-HT1F receptors, which are members of the G-protein coupled receptor (GPCR) family.
Modulation of G-protein Coupled Receptor Signaling
The 5-HT1F receptor, like other subtypes within the 5-HT1 receptor family, functions as a G-protein coupled receptor wikipedia.orgmims.commims.comciteab.com. Upon activation, these receptors predominantly couple to Gi/o G-proteins wikipedia.orgmims.comwikipedia.orgmims.comwikidata.orgfishersci.atmims.comciteab.com. This coupling is crucial for initiating intracellular signaling cascades. Studies have demonstrated a statistically significant correlation between the apparent pK_i for the inhibition of [3H]LY334370 binding and the pEC50 for the stimulation of [35S]GTPγS binding in homogenates of cells expressing the cloned human 5-HT1F receptor wikipedia.org. This correlation provides evidence of its functional agonism through G-protein activation. Interestingly, when LY 334370 is in a dimeric form, its receptor selectivity can change, showing high affinity and selectivity for 5-HT1D over 5-HT1F receptors while maintaining its agonist properties fishersci.ca.
Neurobiological Mechanisms of Action of Ly 334370 in Migraine Models
Central Nervous System (CNS) Actions
LY 334370 exerts its antimigraine effects predominantly through central mechanisms, targeting key structures involved in migraine pathophysiology, such as the trigeminal nucleus caudalis (TNC).
Inhibition of Trigeminal Nucleus Caudalis (TNC) ActivationLY 334370 significantly inhibits the activation of second-order neurons within the trigeminal nucleus caudalis (TNC), also referred to as the trigeminal cervical complex (TCC)researchgate.netresearchgate.net. This inhibition has been observed in anesthetized rats where TNC activation was induced by electrical stimulation of the dura materresearchgate.netresearchgate.netopenneurologyjournal.com. These findings strongly suggest that LY 334370 acts centrally to block the transmission of nociceptive impulses within the trigeminal nucleus caudalis, which is considered a crucial mechanism for its antimigraine effectresearchgate.netresearchgate.net.
Reduction of c-Fos Expression in TNCA key indicator of neuronal activation in response to nociceptive stimulation is the expression of the immediate early gene c-Fos and its protein product, Fosresearchgate.net. Studies have shown that LY 334370 is capable of inhibiting c-Fos expression within the TNCresearchgate.netresearchgate.net. This reduction in c-Fos expression serves as a reliable biomarker, further supporting a central nervous system-mediated effect of LY 334370 in mitigating nociceptive processing associated with migraineresearchgate.net. Other 5-HT1F receptor agonists have also been shown to decrease c-Fos expression in the TNC, reinforcing the role of this receptor subtype in modulating trigeminal system activityresearchgate.net.
Table 1: Effects of LY 334370 on Trigeminal Nucleus Caudalis (TNC) Activity
| Mechanism of Action | Effect of LY 334370 | Model/Observation | Citation |
| TNC Activation | Inhibition | Electrical stimulation of dura mater in anesthetized rats | researchgate.netresearchgate.netopenneurologyjournal.com |
| Second-Order Neuron Firing | Suppression (dose-dependent) | Nociceptive firing in TNC | researchgate.netresearchgate.netd-nb.info |
| c-Fos Expression | Reduction | TNC neuronal activation biomarker | researchgate.netresearchgate.net |
Peripheral Mechanisms of Action
In addition to its central effects, the peripheral profile of LY 334370 is crucial, particularly its lack of vasoconstrictor activity, which addresses a common concern with older migraine treatments.
Absence of Vasoconstrictor Effects on Cranial ArteriesA notable advantage of LY 334370 is the absence of vasoconstrictor effects on cranial arteriesresearchgate.netd-nb.infobioline.org.brresearchgate.netcambridge.orgkopfwww.ch. In vitro studies demonstrated that LY 334370, even at concentrations up to 10⁻⁵ M, did not induce vasoconstriction in human cerebral arteriesresearchgate.netd-nb.info. Furthermore, in anesthetized rats, intravenous administration of LY 334370 (up to 10 mg kg⁻¹) had no effect on neurogenic vasodilation of dural blood vessels produced by electrical stimulation of the dura materresearchgate.netd-nb.info. This lack of vasoactivity is a key differentiator from triptans, which act on 5-HT1B receptors found in cranial blood vessels and can cause vasoconstrictioncambridge.orgeur.nlmedscape.com. The absence of vasoconstrictor effects positions LY 334370 as a potential antimigraine treatment devoid of associated cardiovascular risksd-nb.infobioline.org.brresearchgate.netkopfwww.ch.
Table 2: Peripheral Effects of LY 334370
| Peripheral Mechanism | Effect of LY 334370 | Model/Observation | Citation |
| Vasoconstriction on Cranial Arteries | Absent | Human cerebral arteries (in vitro) | researchgate.netd-nb.info |
| Neurogenic Vasodilation of Dural Blood Vessels | No effect | Electrical stimulation of dura mater in anesthetized rats | researchgate.netd-nb.info |
Lack of Effect on Human Cerebral Arteries in vitro
Studies have consistently shown that LY 334370 does not induce vasoconstriction in human cerebral arteries in vitro. At concentrations up to 10⁻⁵ M, LY 334370 produced a minimal contraction of 8.5 ± 5.7%, which was not statistically significant researchgate.netmedchemexpress.commedchemexpress.com. This finding is crucial as it suggests that, unlike triptans, LY 334370's antimigraine efficacy is not mediated through vasoconstrictive mechanisms, thereby potentially offering a treatment option without the cardiovascular side effects associated with vasoconstrictors d-nb.infonih.goveur.nl.
**Table 1: Effect of LY 334370 on Human Cerebral Arteries *in vitro***
| Compound | Concentration (M) | Contraction (%) | Significance |
| LY 334370 | Up to 10⁻⁵ | 8.5 ± 5.7 | Not significant |
No Effect on Neurogenic Dural Vasodilation
LY 334370 has demonstrated no significant effect on neurogenic vasodilation of dural blood vessels. In anesthetized rats, intravenous administration of LY 334370 at doses up to 10 mg kg⁻¹ did not alter the dural blood vessel diameter or the increase in diameter evoked by electrical stimulation of the dura mater researchgate.netmedchemexpress.com. This further supports the non-vascular mechanism of action of LY 334370 in migraine models, indicating that its antimigraine effects are not due to modulation of dural blood vessel tone d-nb.info.
Table 2: Effect of LY 334370 on Neurogenic Dural Vasodilation in Anesthetized Rats
| Compound | Dose (mg kg⁻¹, i.v.) | Dural Blood Vessel Diameter (Arbitrary Units) | Increase in Dural Blood Vessel Diameter (% of control) | Significance |
| Control | - | 43 ± 4 (before drug) | 135 ± 6 | - |
| LY 334370 | 10 | 43 ± 4 (15 min after injection) | 106 ± 11 | Not significant vs. control medchemexpress.com |
Inhibition of Dural Plasma Extravasation
Despite its lack of vasoconstrictor effects, LY 334370 significantly inhibits dural plasma extravasation, a key component of neurogenic inflammation implicated in migraine pathophysiology researchgate.netd-nb.infoportico.orgnih.gov. Neurogenic inflammation, characterized by plasma protein extravasation from dural blood vessels, is initiated by the release of neuropeptides from activated trigeminal afferent fibers d-nb.infonih.gov. LY 334370, as a 5-HT1F receptor agonist, has been shown to effectively reduce this extravasation researchgate.netd-nb.infoportico.org. This inhibitory action suggests a role in mitigating the inflammatory processes within the dura mater that contribute to migraine pain researchgate.netd-nb.infonih.gov.
Interaction with Trigeminal Afferent Fibers
LY 334370 exerts a significant effect on the trigeminal system, particularly by inhibiting the activation of second-order neurons in the trigeminal nucleus caudalis (TNC) researchgate.netd-nb.infonih.gov. The TNC is a critical relay station for nociceptive (pain) impulses from the trigeminal afferent fibers that innervate the meninges researchgate.netcambridge.orgmedscape.com. Electrical stimulation of the dura mater in anesthetized rats, which activates these trigeminal afferents, leads to increased activity in TNC neurons researchgate.netd-nb.info. LY 334370, at doses such as 3 mg kg⁻¹ (i.v.), significantly reduces this activation, indicating a central mechanism of action in blocking the transmission of nociceptive impulses researchgate.net. This suppression of neuronal firing within the TNC, and a reduction in c-fos activity (a marker of neuronal activation), suggests that LY 334370 interferes with the central processing of pain signals originating from the trigeminovascular system researchgate.netd-nb.infonih.gov. The 5-HT1F receptors are located pre- and post-synaptically with respect to primary afferent fiber input in the trigeminal nucleus, supporting a direct modulatory role of LY 334370 on these pathways researchgate.net.
Table 3: Effect of LY 334370 on Trigeminal Nucleus Caudalis (TNC) Neuronal Activation
| Compound | Dose (mg kg⁻¹, i.v.) | Effect on TNC Neuronal Activation (Dural Stimulation) | Proposed Mechanism |
| LY 334370 | 3 | Significant inhibition of second-order neuron activation researchgate.net | Central blockade of nociceptive impulse transmission researchgate.net |
Preclinical Research and Development of Ly 334370
Early Stage Research and Discovery by Eli Lilly and Company
LY 334370 emerged from the drug discovery program at Eli Lilly and Company as a selective serotonin (B10506) 5-HT1F receptor agonist. wikipedia.org The impetus for its development was the need for a migraine therapy devoid of the vasoconstrictor properties associated with the triptan class of drugs, which act on 5-HT1B/1D receptors and can pose cardiovascular risks. nih.gov The research aimed to identify a compound that could inhibit the mechanisms of migraine, such as neurogenic inflammation, without causing constriction of cranial blood vessels. researchgate.net LY 334370 was identified as a promising candidate due to its high affinity and selectivity for the 5-HT1F receptor. nih.gov
Animal Models Utilized in Preclinical Evaluation
A crucial phase in the preclinical development of LY 334370 involved its evaluation in various animal models to establish its efficacy and safety profile. These models were designed to simulate key aspects of migraine pathophysiology.
The potential antimigraine activity of LY 334370 was investigated in established rodent models of migraine. A key indicator of migraine-related neurogenic inflammation is the extravasation of plasma proteins in the dura mater, the outermost membrane surrounding the brain. In preclinical studies, LY 334370 demonstrated a significant, dose-dependent inhibition of dural plasma protein extravasation induced by trigeminal nerve stimulation in rats. nih.govresearchgate.net
Furthermore, LY 334370 was shown to inhibit the activation of second-order neurons in the trigeminal nucleus caudalis in rats, a critical relay center for migraine pain. nih.govnih.gov This finding suggested a central mechanism of action in blocking the transmission of nociceptive signals. nih.gov
| Model | Species | Key Finding | Reference |
|---|---|---|---|
| Dural Plasma Protein Extravasation | Rat | Inhibited plasma protein extravasation | nih.govresearchgate.net |
| Trigeminal Nucleus Caudalis Activation | Rat | Inhibited activation of second-order neurons | nih.govnih.gov |
Neurogenic inflammation is a key process in the pathophysiology of migraine, characterized by the release of inflammatory neuropeptides from trigeminal nerve endings, leading to vasodilation and plasma protein extravasation. nih.govnih.govresearchgate.net The ability of LY 334370 to inhibit dural plasma protein extravasation provided strong evidence for its modulatory effect on neurogenic inflammation. researchgate.netresearchgate.net By activating 5-HT1F receptors on trigeminal nerve terminals, LY 334370 is thought to inhibit the release of these inflammatory mediators. researchgate.net
A primary objective in the development of LY 334370 was to create a migraine therapeutic with a favorable cardiovascular safety profile. To this end, its effects were studied in various vascular models. In vitro studies on human cerebral arteries showed that LY 334370 did not cause vasoconstriction, a significant advantage over triptans. researchgate.netnih.gov Furthermore, in anesthetized rats, LY 334370 had no effect on neurogenic vasodilation of dural blood vessels. nih.govnih.gov These findings indicated that the potential antimigraine effects of LY 334370 were independent of vascular constriction.
| Model | Key Finding | Reference |
|---|---|---|
| Human Cerebral Arteries (in vitro) | No vasoconstrictor effects | researchgate.netnih.gov |
| Neurogenic Dural Vasodilation (in vivo, rat) | No effect on vasodilation | nih.govnih.gov |
Radioligand Development for 5-HT1F Receptor Characterization using LY 334370
To further elucidate the role and distribution of the 5-HT1F receptor, a tritiated form of LY 334370, [3H]this compound, was developed as a high-affinity radioligand. researchgate.netnih.gov This tool proved invaluable for in vitro characterization of the receptor's binding properties. nih.gov
Binding studies with [3H]this compound demonstrated its high affinity for the cloned human 5-HT1F receptor and the native receptor in the rat brain. researchgate.netnih.gov Autoradiographic studies using [3H]this compound successfully mapped the distribution of 5-HT1F receptors in the brains of various species, including rats, guinea pigs, monkeys, and humans. nih.gov These studies revealed a discrete localization of the receptor in specific brain regions, providing insights into its potential physiological functions. nih.gov The development of [3H]this compound as a radioligand was a significant step in understanding the pharmacology of the 5-HT1F receptor and the mechanism of action of agonists like LY 334370. nih.govnih.gov
Clinical Investigation and Translational Research on Ly 334370
Phase II Clinical Trials for Acute Migraine Treatment
LY 334370 underwent Phase II clinical testing in Europe for the acute treatment of migraine headaches ncats.iowikipedia.org. The drug demonstrated efficacy in these trials wikipedia.orgu-szeged.huwikimedia.orgnih.govkopfwww.ch. Clinical studies evaluated LY 334370 at various doses, with 60 mg and 120 mg doses showing superiority over placebo u-szeged.hu. Oral administration of 60 mg and 200 mg doses resulted in significant pain relief and a notable proportion of patients achieving pain-free status at 2 hours post-dose when compared to placebo kopfwww.ch.
Efficacy Endpoints (e.g., Headache Response, Pain-Free Rates)
Key efficacy endpoints assessed in the clinical trials included 2-hour headache response, 2-hour pain-free rates, and sustained effect u-szeged.hu. The number needed to treat (NNT) to achieve 2 pain-free hours post-dose was calculated based on the trial data.
Table 1: Efficacy Endpoints for LY 334370 in Phase II Clinical Trials
| Endpoint | Dose (Oral) | NNT (2 Pain-Free Hours Post-Dose) |
| Pain-Free at 2 hours | 60 mg | 4.5 kopfwww.ch |
| Pain-Free at 2 hours | 200 mg | 3.1 kopfwww.ch |
These NNT values were comparable to those reported for established migraine treatments like oral sumatriptan (B127528) 100 mg (NNT 4.7) and rizatriptan (B1679398) 10 mg (NNT 3.1) for the same endpoint kopfwww.ch.
Observed Central Nervous System (CNS) Effects in Clinical Trials
In Phase I studies, LY 334370 was generally well tolerated at doses up to 400 mg kopfwww.ch. While demonstrating efficacy, the compound was associated with a higher incidence of certain CNS-related effects compared to placebo, including weakness, somnolence, dizziness, and paresthesia nih.govkopfwww.ch. Importantly, clinical assessments, including blood pressure, pulse, and ECG, indicated no cardiovascular side effects u-szeged.hukopfwww.ch. The antimigraine effect of LY 334370 is believed to stem from its central mechanism of action, involving the inhibition of neurogenic inflammation and the blocking of nociceptive impulse transmission within the trigeminal nucleus caudalis u-szeged.hukopfwww.chresearchgate.net.
Pharmacokinetic and Pharmacodynamic Properties in Human Studies
The pharmacokinetic and safety profiles of LY 334370 were investigated in human studies, both during and outside of an acute migraine attack. These studies involved a total of 61 patients across two double-blind, randomized, placebo-controlled trials, with doses up to 80 mg administered during a migraine attack and a 200 mg dose given both during and outside an attack bioworld.com.
In one study, a reduction of approximately 30% in mean peak plasma levels and a delay in time to peak plasma levels were observed in about 50% of patients during a migraine attack. This finding was consistent with the phenomenon of gastric stasis that can occur during a migraine episode bioworld.com. Conversely, in a separate study, the pharmacokinetic parameters of LY 334370 were found to be comparable whether administered during or outside of a migraine attack bioworld.com.
Pharmacodynamically, LY 334370 functions as a selective agonist for the 5-HT1F receptor, exhibiting a Ki value of 1.87 nM for this receptor subtype tocris.com. Its selectivity is highlighted by significantly lower affinities for other 5-HT receptors tocris.com. A key characteristic of LY 334370, distinguishing it from triptans, is its lack of vasoconstrictive effects on human cerebral arteries in vitro and its inability to affect neurogenic vasodilation of dural blood vessels researchgate.net.
Factors Leading to Discontinuation of Development
Despite promising efficacy in Phase II clinical trials, the commercial development of LY 334370 was ultimately discontinued (B1498344) by Eli Lilly and Company ncats.iod-nb.infou-szeged.huwikimedia.orgnih.govncats.io. This decision was made following a review of data from ongoing animal toxicology studies ncats.ioncats.io.
Identification of Toxicity in Animal Toxicology Studies (e.g., Liver Toxicity in Dogs)
Preclinical toxicology studies revealed that the liver was a potential organ for injury when LY 334370 was administered to beagle dogs for periods exceeding one month kopfwww.ch. Specifically, liver toxicity was identified in dogs treated with the compound d-nb.infoscribd.com.
Species and Drug Specificity of Observed Toxicity
The liver toxicity observed with LY 334370 appeared to be both species and drug specific scribd.com. This adverse event did not manifest in other animal species tested with LY 334370 scribd.com. Furthermore, similar liver toxicity was not reported with other 5-HT1F receptor agonists, such as lasmiditan (B1674530), suggesting a specificity of this toxicity to LY 334370 and the canine species scribd.com.
Comparative Analysis and Evolution of 5 Ht1f Agonists
Distinction from Triptans in Mechanism of Action and Side Effect Profile
Triptans, the established gold standard for acute migraine treatment for over two decades, primarily exert their therapeutic effects through agonism at serotonin (B10506) 5-HT1B and 5-HT1D receptors. Their mechanism is understood to involve vasoconstriction of cranial blood vessels, mediated by 5-HT1B receptors, and the inhibition of neuropeptide release from trigeminal nerve fibers, largely via 5-HT1D receptors. wikipedia.orgwikipedia.orgfishersci.caguidetopharmacology.orgeasychem.org This vasoconstrictive action, while contributing to efficacy, poses a limitation for patients with pre-existing cardiovascular or cerebrovascular conditions, as triptans are contraindicated in such populations. wikipedia.orgfishersci.caguidetopharmacology.orgeasychem.org
In contrast, LY 334370 and other selective 5-HT1F receptor agonists, or ditans, operate through a distinct mechanism. These compounds selectively activate 5-HT1F receptors, which are expressed in various components of the trigeminovascular system, including the trigeminal ganglion and the trigeminal nucleus caudalis. wikipedia.orgwikipedia.orgfishersci.canih.govmims.com The antimigraine action of 5-HT1F agonists is believed to be primarily neuronal, involving the inhibition of trigeminal impulses and the reduction of calcitonin gene-related peptide (CGRP) release, crucially without inducing vasoconstriction. wikipedia.orgwikipedia.orgfishersci.caguidetopharmacology.orgmims.commims.comwikipedia.orgmims.comprobes-drugs.orgsemanticscholar.orgnih.gov This fundamental difference in mechanism, particularly the absence of vasoconstrictive effects, is a key distinguishing feature of ditans from triptans. wikipedia.orgfishersci.caguidetopharmacology.orgmims.commims.comsemanticscholar.org
Regarding their general side effect profiles, triptans can elicit peripheral serotonergic effects. mims.com LY 334370, while demonstrating efficacy in clinical trials, was associated with central nervous system (CNS)-related adverse events. nih.govguidetopharmacology.org Successor compounds, such as lasmiditan (B1674530), also primarily manifest CNS-related effects, consistent with their central mechanism of action. fishersci.camims.commims.comciteab.comnih.govnih.govnih.gov
Table 1: Comparison of Triptans and 5-HT1F Agonists (Ditans)
| Feature | Triptans | 5-HT1F Agonists (Ditans) |
| Primary Receptors | 5-HT1B, 5-HT1D | 5-HT1F |
| Mechanism of Action | Vasoconstriction, Neuropeptide Release Inhibition wikipedia.orgwikipedia.orgfishersci.caguidetopharmacology.orgeasychem.org | Neuronal Inhibition, CGRP Release Reduction wikipedia.orgwikipedia.orgfishersci.caguidetopharmacology.orgmims.commims.comwikipedia.orgmims.comprobes-drugs.orgsemanticscholar.orgnih.gov |
| Vasoconstrictive Effect | Present wikipedia.orgwikipedia.orgfishersci.caguidetopharmacology.orgeasychem.org | Absent wikipedia.orgfishersci.caguidetopharmacology.orgmims.commims.comsemanticscholar.org |
| Typical Side Effects (General Category) | Vasoconstriction-related (e.g., chest symptoms) mims.com | CNS-related (e.g., dizziness, fatigue) fishersci.camims.commims.comciteab.comnih.govnih.govnih.gov |
LY 334370 as a Prototype for the "Ditan" Class of Drugs
LY 334370 holds a significant position in the history of migraine drug development as one of the first selective 5-HT1F receptor agonists to be investigated in human clinical trials for migraine. wikipedia.orgmims.comciteab.comwikipedia.orgguidetomalariapharmacology.orgmims.com Its successful evaluation demonstrated the potential of targeting the 5-HT1F receptor as a viable strategy for acute migraine treatment, distinct from the established triptan class. This pioneering role led to LY 334370 being considered a prototype for a new class of antimigraine drugs, which were subsequently termed "ditans." wikipedia.orgguidetopharmacology.orgeasychem.orgwikipedia.orgmims.comsemanticscholar.orgwikidata.org The term "ditan" specifically denotes selective 5-HT1F receptor agonists that lack the vasoconstrictive properties characteristic of triptans. wikipedia.orgguidetopharmacology.orgeasychem.orgwikipedia.orgmims.comsemanticscholar.orgwikidata.org
Impact of LY 334370 Research on Subsequent 5-HT1F Agonist Development (e.g., Lasmiditan)
The research involving LY 334370 had a profound impact on the subsequent development of 5-HT1F agonists. Despite demonstrating efficacy in phase II clinical trials for acute migraine, the development of LY 334370 was ultimately discontinued (B1498344). nih.govmims.comnih.govguidetopharmacology.orgciteab.comwikipedia.org This cessation was attributed to liver toxicity observed in animal studies, specifically in dogs. wikipedia.orgnih.govguidetopharmacology.orgwikipedia.org This outcome, while unfortunate for LY 334370 itself, highlighted the critical need for developing 5-HT1F agonists with improved selectivity and a more favorable safety profile. nih.govwikidata.org
Improved Selectivity and Safety Profile of Successor Compounds
The discontinuation of LY 334370 paved the way for the development of successor compounds, most notably lasmiditan (also known as COL-144 or LY573144), with a focus on enhancing selectivity and safety. wikipedia.orgnih.govmims.commims.comsemanticscholar.orgciteab.comnih.govnih.govwikidata.org Lasmiditan was engineered to exhibit significantly higher selectivity for the 5-HT1F receptor compared to other 5-HT1 subtypes, including 5-HT1A, 5-HT1B, and 5-HT1D, than its predecessor, LY 334370. nih.govmims.commims.comsemanticscholar.orgciteab.comnih.govnih.govwikidata.org For instance, while LY 334370 showed approximately 100-fold higher affinity for 5-HT1F over 5-HT1B, lasmiditan demonstrates over 450-fold higher affinity at the 5-HT1F receptor than at 5-HT1A, 5-HT1B, and 5-HT1D receptors, and over 270-fold higher than for all 5-HT receptors evaluated. wikipedia.orgmims.comnih.govnih.govwikidata.org
A crucial aspect of the improved safety profile of successor compounds like lasmiditan is the confirmed absence of vasoconstrictive effects in preclinical models. wikipedia.orgfishersci.camims.commims.comsemanticscholar.orgciteab.comnih.govnih.govwikidata.org This addresses a major limitation of triptans and builds upon the concept of non-vasoconstrictive antimigraine therapy initially explored with LY 334370. While LY 334370 faced issues with liver toxicity in animals, lasmiditan has shown a different safety profile in human clinical trials, primarily characterized by CNS-related adverse events, without the hepatic concerns that halted its predecessor. wikipedia.orgfishersci.canih.govmims.commims.comguidetopharmacology.orgciteab.comnih.govnih.govnih.govwikipedia.org
Table 2: Selectivity Comparison: LY 334370 vs. Lasmiditan (5-HT1F vs. 5-HT1B)
| Compound | Selectivity (5-HT1F vs. 5-HT1B) | Reference |
| LY 334370 | ~100-fold higher affinity | nih.gov |
| Lasmiditan | >450-fold higher affinity | wikipedia.org |
Continued Investigation of Central vs. Peripheral Sites of Action
The research into 5-HT1F agonists, initiated with compounds like LY 334370, has continuously explored the relative contributions of central versus peripheral sites of action in migraine pathophysiology. 5-HT1F receptors are known to be expressed both in peripheral locations, such as the trigeminal ganglion, and centrally, within areas like the trigeminal nucleus caudalis, hypothalamus, thalamus, locus coeruleus, periaqueductal gray, neocortex, and hippocampus. wikipedia.orgwikipedia.orgfishersci.canih.govmims.commims.com
Studies on LY 334370 indicated a central mechanism of action, demonstrating its ability to inhibit the activation of second-order neurons in the trigeminal nucleus caudalis. wikipedia.org Furthermore, it was shown to inhibit both central and peripheral branches of trigeminal sensory afferents. Similarly, lasmiditan is recognized as a centrally acting compound that can penetrate the blood-brain barrier. It is believed to exert its therapeutic effects through agonist action at both peripheral and central 5-HT1F receptors. wikipedia.orgwikipedia.orgfishersci.camims.commims.commims.comsemanticscholar.orgmims.comnih.gov This ongoing investigation into the dual central and peripheral mechanisms of ditans reinforces the contemporary understanding of migraine as a complex neurological disorder, where targeting neuronal pathways in both the central and peripheral nervous systems is crucial for effective treatment. wikipedia.orgfishersci.ca
Future Directions and Unanswered Questions in 5 Ht1f Receptor Research
Elucidation of Remaining Unknowns in 5-HT1F Receptor Signaling Pathways
While LY 334370 is recognized as a selective 5-HT1F receptor agonist, the complete elucidation of the downstream signaling pathways activated by this receptor remains an area requiring further research. Current findings indicate that 5-HT1F receptors are negatively coupled to adenylyl cyclase in transfected cells, leading to an inhibition of cyclic AMP (cAMP) formation d-nb.infonih.gov. Additionally, some data suggest that stimulation of these receptors may also induce phosphoinositide phospholipase C (PLC) activation d-nb.infonih.gov. However, the existing literature explicitly states that "there are only a few studies that aim to identify the downstream signalling pathways of 5-HT1F receptor" d-nb.infonih.gov. This highlights a significant knowledge gap.
Further research is crucial to fully map the intricate signaling cascades initiated by 5-HT1F receptor activation. Understanding these pathways in greater detail could reveal novel therapeutic targets or mechanisms, potentially leading to the development of more precise and safer compounds that selectively modulate specific downstream effects, thereby avoiding off-target toxicities observed with compounds like LY 334370.
Potential for Novel Therapeutic Applications Beyond Migraine
The primary focus of LY 334370's development was acute migraine treatment, where its efficacy was linked to inhibiting neurogenic inflammation and trigeminal activation without causing vasoconstriction nih.govcambridge.orgresearchgate.net. Due to its halted development, extensive exploration of LY 334370 for applications beyond migraine was limited. However, the broader understanding of 5-HT1F receptor function, partly informed by research on LY 334370, suggests potential avenues for future investigation with other 5-HT1F agonists.
Emerging evidence indicates that 5-HT1F receptors may play a role in promoting mitochondrial biogenesis nih.govresearchcommons.org. While this connection is currently discussed within the context of migraine pathophysiology, where mitochondrial dysfunction is implicated nih.gov, further investigation could explore whether modulating 5-HT1F receptor activity could have broader therapeutic implications in conditions characterized by mitochondrial impairment, independent of migraine. Such exploration would require the development of new 5-HT1F agonists with improved safety profiles that allow for sustained research into novel therapeutic areas.
Strategies for Overcoming Drug Development Challenges Highlighted by LY 334370
The discontinuation of LY 334370 due to animal toxicity served as a critical lesson in 5-HT1F agonist drug development wikipedia.orgncats.ionih.govcambridge.org. One proposed reason for the central nervous system (CNS) adverse effects observed with LY 334370 was its lipophilic structure, which likely contributed to its high permeability across the blood-brain barrier nih.gov. This experience has informed subsequent drug design efforts for 5-HT1F agonists.
A key strategy for overcoming such challenges involves designing compounds with a more favorable safety profile, potentially by modulating their physicochemical properties to achieve a desired balance between efficacy and reduced CNS penetration, or by enhancing selectivity for peripheral targets within the trigeminal system. The development of Lasmiditan (B1674530), another selective 5-HT1F agonist, exemplifies this approach, as it was developed as a non-vasoconstrictive alternative to triptans with a focus on its safety profile, particularly its low affinity for 5-HT1B receptors to avoid vasoconstriction nih.govnih.govresearchgate.net.
Beyond compound design, broader drug development strategies include refining preclinical models to better predict human toxicity and efficacy, and the increased use of biomarkers to provide clear efficacy and safety data earlier in the development process altasciences.com. The challenges faced by Eli Lilly with LY 334370 also highlighted the importance of selecting optimal compounds and addressing internal resistance to new technologies, such as combinatorial chemistry, to streamline the drug discovery pipeline scribd.com.
Advanced Methodologies for Investigating Receptor-Mediated Effects
The investigation of 5-HT1F receptor-mediated effects has benefited from and continues to require advanced methodologies. The use of radioligands, such as [3H]this compound, has been instrumental in mapping the distribution of 5-HT1F receptors in various brain regions across different species, including rats, guinea pigs, monkeys, and humans, through autoradiographic localization nih.govnih.govtocris.compsu.edu. This technique provides crucial insights into receptor expression patterns relevant to their physiological roles.
Further advancements in understanding receptor function can be achieved through molecular genetic approaches. The generation of gene-targeted and transgenic mice with altered expression of specific 5-HT receptor genes offers a complementary strategy to dissect the functional roles of distinct 5-HT receptor subtypes in vivo psu.edu.
To assess the functional impact of 5-HT1F receptor activation, methodologies like the investigation of early activated gene (Fos protein) expression in nociceptive neurons in the rat brainstem have been employed nih.govnih.govpsu.edu. This method provides a marker of neuronal activation and has been used to demonstrate the inhibitory effects of 5-HT1F agonists on trigeminal stimulation. Continued refinement and application of these and other advanced techniques, including sophisticated in vitro, in vivo animal models, and ex vivo human tissue studies, are essential for a comprehensive understanding of 5-HT1F receptor pharmacology and for guiding the development of future therapeutics nih.gov.
LY 334370 Receptor Binding Affinity
LY 334370 exhibits high selectivity for the 5-HT1F receptor compared to other serotonin (B10506) receptor subtypes. The following table illustrates its binding affinities (Ki values) for various 5-HT receptors. tocris.com
| Receptor Subtype | Ki (nM) / IC50 (nM) |
| 5-HT1F | 1.87 |
| 5-HT1A | 16.4 |
| 5-HT4 | > 100 (IC50) |
| 5-HT1E | 176 |
| 5-HT1B | 189 |
| 5-HT1D | 281 |
| 5-HT2B | 1280 |
| 5-HT2A | 1530 |
| 5-HT7 | 1550 |
| 5-HT6 | > 3000 (IC50) |
| 5-HT2C | 3250 |
Q & A
Q. What is the primary pharmacological mechanism of LY 334370 in preclinical migraine models?
LY 334370 is a selective 5-HT1F receptor agonist with high affinity (Ki = 1.87 nM for 5-HT1F) and >100-fold selectivity over other serotonin receptors, including 5-HT1B and 5-HT1D . Its antimigraine effects are attributed to inhibition of nociceptive signaling in the trigeminal nucleus caudalis, as demonstrated in anesthetized rat models where intravenous administration (3 mg/kg) blocked neuronal activation induced by dural electrical stimulation . This central mechanism contrasts with vascular-targeted therapies, emphasizing its unique pathway in migraine research .
Q. Which experimental models are validated for assessing LY 334370's efficacy?
Key models include:
- Neurogenic dural inflammation models : Used to evaluate inhibition of trigeminovascular activation, with LY 334370 showing efficacy in reducing plasma protein extravasation and neuronal firing .
- Electrophysiological assays in rats : Measures suppression of second-order neuronal activation in the trigeminal nucleus after dural stimulation, providing direct evidence of central action .
- Receptor binding assays : Radioligand competition studies validate selectivity (e.g., Ki values for 5-HT1A: 16.4 nM; 5-HT1B: 189 nM) .
Q. What pharmacokinetic parameters are critical for designing in vivo studies with LY 334370?
While detailed PK data (e.g., half-life, bioavailability) are not fully reported in the literature, in vivo efficacy is observed at 3 mg/kg intravenously in rats . Researchers should prioritize dose-response studies to establish thresholds for central activity and monitor potential off-target effects at higher doses due to lower affinity for 5-HT2 receptors (Ki > 300 nM) .
Advanced Research Questions
Q. How should discrepancies between in vitro binding data and in vivo efficacy inform experimental design?
LY 334370’s in vitro Ki values (e.g., 1.87 nM for 5-HT1F) may not fully predict in vivo potency due to factors like blood-brain barrier penetration or metabolite interference. To address this:
- Combine ex vivo receptor occupancy assays with behavioral endpoints (e.g., light aversion in migraine models).
- Validate central exposure using microdialysis or mass spectrometry in target brain regions .
Q. What methodological strategies resolve contradictions in LY 334370’s vascular vs. neuronal mechanism hypotheses?
Early studies suggested vascular effects, but subsequent data show LY 334370 acts primarily on neuronal 5-HT1F receptors in the trigeminal nucleus . To clarify:
- Use selective vascular vs. neuronal pathway inhibitors (e.g., CGRP antagonists) in parallel with LY 334370.
- Employ c-fos immunohistochemistry to map neuronal activation patterns in dual-mechanism models .
Q. How do mutations in receptor internalization sites affect LY 334370's pharmacodynamic profile?
Phosphorylation sites (e.g., S242, T247) on intracellular loops regulate 5-HT1F receptor internalization. Mutagenesis studies reveal that disrupting these sites reduces LY 334370-induced receptor trafficking . Methodologically:
Q. What optimization strategies are recommended for chronic dosing studies of LY 334370?
Prolonged 5-HT1F activation may induce receptor desensitization. To mitigate:
- Conduct time-course studies with intermittent dosing schedules.
- Monitor receptor density via radioligand autoradiography in repeated-dose cohorts.
- Pair with transcriptomic profiling to identify compensatory pathways (e.g., upregulated 5-HT1A/1D receptors) .
Methodological Best Practices
- For receptor selectivity confirmation : Use panels of transfected cell lines expressing individual 5-HT receptor subtypes to avoid cross-reactivity .
- In vivo model selection : Prioritize trigeminal nucleus-focused models over vascular assays to align with LY 334370’s documented mechanism .
- Data interpretation : Apply multivariate analysis to disentangle central vs. peripheral contributions in behavioral outcomes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
